molecular formula C13H15NO3 B5298768 N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide

N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide

Cat. No. B5298768
M. Wt: 233.26 g/mol
InChI Key: TVSJPJXHCVAKJV-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide selectively binds to and blocks the activity of the mGluR5 receptor, which is involved in the regulation of various neurotransmitters such as glutamate and dopamine. By blocking this receptor, N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide reduces the excessive activation of these neurotransmitters, which can lead to neuronal damage and dysfunction.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have various biochemical and physiological effects such as reducing excitotoxicity, oxidative stress, and inflammation. It also enhances neuroplasticity and synaptic transmission, which are important for learning and memory.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide has several advantages for lab experiments such as its high selectivity for the mGluR5 receptor, which reduces off-target effects. It also has good oral bioavailability and a long half-life, making it suitable for in vivo studies. However, N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide has some limitations such as its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide research such as exploring its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and schizophrenia. There is also a need to develop more potent and selective mGluR5 antagonists that can overcome the limitations of N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide. Additionally, the development of imaging techniques to visualize the distribution and binding of N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide in the brain could provide valuable insights into its mechanism of action.

Synthesis Methods

N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide can be synthesized by the reaction of 2-propyn-1-ol with 4-(bromomethyl)-2-methoxyphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-aminobenzamide to yield N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide.

Scientific Research Applications

N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. It has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome. In Parkinson's disease, N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide has been shown to reduce motor deficits and protect against dopaminergic neuron degeneration. In addiction, N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide has been shown to reduce drug-seeking behavior and prevent relapse.

properties

IUPAC Name

N-(2-methoxyethyl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-9-17-12-6-4-11(5-7-12)13(15)14-8-10-16-2/h1,4-7H,8-10H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSJPJXHCVAKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-prop-2-ynoxybenzamide

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